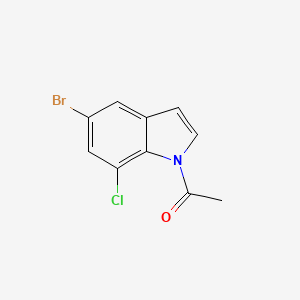

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

Description

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research

The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of paramount importance in the scientific realm. nih.govnih.gov This bicyclic aromatic heterocycle is not only a fundamental component of the essential amino acid tryptophan but is also embedded in the structure of numerous natural products, alkaloids, and pharmaceuticals. nih.govnih.gov Its ability to participate in various chemical interactions, including hydrogen bonding and π–π stacking, makes it a valuable pharmacophore for interacting with biological targets like enzymes and receptors. mdpi.comresearchgate.net

The indole scaffold's prominence is underscored by its presence in a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netchula.ac.th Marketed drugs such as indomethacin (B1671933) (an anti-inflammatory agent), sumatriptan (B127528) (for migraines), and various anticancer medications highlight the therapeutic success of indole-based compounds. nih.govmdpi.com The versatility of the indole ring allows for substitutions at multiple positions, enabling the synthesis of a vast library of derivatives with tailored biological functions. nih.gov This structural adaptability has solidified the indole scaffold as a central focus in medicinal chemistry and drug discovery. mdpi.comresearchgate.netaip.org

Overview of Halogenated and N-Acylated Indole Derivatives

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indole ring significantly influences the molecule's properties. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the presence of a bromine atom can enhance the biological activity of certain natural products. nih.gov Halogenated indoles are prevalent in marine natural products and often exhibit potent biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The position of the halogen on the indole nucleus is crucial, as it can direct the molecule's interaction with specific enzymes or receptors. nih.gov

N-acylation, the attachment of an acyl group to the nitrogen atom of the indole ring, is another key modification in indole chemistry. This transformation alters the electronic properties of the indole system and provides a handle for further synthetic manipulations. beilstein-journals.orgnih.gov N-acylated indoles are found in many biologically active compounds and are important intermediates in organic synthesis. nih.govnih.govrsc.org The N-acyl group can influence the molecule's conformation and ability to act as a hydrogen bond acceptor, which can be critical for its biological function. nih.gov The synthesis of N-acylated indoles is an active area of research, with various methods developed to achieve this transformation chemoselectively. beilstein-journals.orgrsc.org

Research Context of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

Direct and extensive research findings on this compound are limited in publicly accessible scientific literature, suggesting it may be a novel compound or a specialized synthetic intermediate. However, its structure allows for an informed discussion of its potential research context based on the established chemistry of its constituent functional groups.

The compound is a di-halogenated, N-acylated indole. The presence of both a bromo and a chloro substituent on the benzene portion of the indole ring suggests a focus on creating a molecule with specific electronic and lipophilic properties. The substitution pattern, with halogens at the 5- and 7-positions, is of interest for probing interactions with biological targets where steric and electronic factors at these positions are critical.

The N-ethanone (N-acetyl) group serves to modify the indole nitrogen's reactivity and introduces a carbonyl moiety that can participate in hydrogen bonding. This feature is common in the design of bioactive molecules. nih.gov

Given the known activities of related halogenated and N-acylated indoles, it is plausible that this compound could be synthesized as part of a library of compounds for screening in various biological assays, such as those for anticancer, antimicrobial, or anti-inflammatory activity. researchgate.netnih.gov It may also serve as a key building block for the synthesis of more complex, polycyclic indole derivatives. researchgate.net The specific combination of a 5-bromo, 7-chloro, and N-acetyl substitution pattern provides a unique scaffold for further chemical exploration and potential discovery of novel biological activities.

Below is a data table summarizing the key structural features of this compound and the general significance of these features in medicinal chemistry.

| Feature | Description | General Significance in Medicinal Chemistry |

| Core Scaffold | Indole | Privileged structure in drug discovery, present in numerous bioactive compounds. nih.govmdpi.com |

| Substitution | 5-Bromo | Halogenation can enhance biological activity and modulate physicochemical properties. nih.gov |

| Substitution | 7-Chloro | Halogenation can influence lipophilicity and metabolic stability. nih.gov |

| Substitution | N-ethanone (N-acetyl) | N-acylation modifies electronic properties and can be crucial for biological interactions. nih.govnih.gov |

Properties

IUPAC Name |

1-(5-bromo-7-chloroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWFHTIPZJKUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646834 | |

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-44-1 | |

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 5 Bromo 7 Chloro 1h Indol 1 Yl Ethanone

Precursor Synthesis and Functionalization

The primary challenge in the synthesis of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone lies in the controlled construction of the di-halogenated indole (B1671886) core, 5-bromo-7-chloro-1H-indole. Direct sequential halogenation of the parent indole molecule often leads to a mixture of products due to the activating nature of the pyrrole (B145914) ring towards electrophilic substitution, primarily at the C-3 position. Therefore, a more controlled approach involves the synthesis of the indole ring from a pre-functionalized benzene (B151609) derivative.

Synthesis of Halogenated Indole Core

A robust method for the synthesis of the 5-bromo-7-chloro-1H-indole core is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a suitably substituted phenylhydrazine with an aldehyde or ketone.

A plausible synthetic route commences with the preparation of (2-chloro-4-bromophenyl)hydrazine from 2-chloro-4-bromoaniline. This is typically achieved through diazotization followed by reduction.

| Step | Reactants | Reagents | Conditions | Product |

| 1 | 2-chloro-4-bromoaniline | 1. NaNO2, HCl | 1. 0-5 °C | (2-chloro-4-bromophenyl)diazonium chloride |

| 2. SnCl2, HCl | 2. 0-5 °C | (2-chloro-4-bromophenyl)hydrazine |

Once the (2-chloro-4-bromophenyl)hydrazine precursor is obtained, it can be subjected to the Fischer indole synthesis. The reaction with a simple aldehyde, such as acetaldehyde, or a keto-acid like pyruvic acid followed by decarboxylation, can yield the desired indole core. The use of acetaldehyde is a direct route to the indole, while the pyruvic acid route offers an alternative that can sometimes provide better yields and regioselectivity, albeit with an additional decarboxylation step.

| Step | Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product |

| 2a | (2-chloro-4-bromophenyl)hydrazine | Acetaldehyde | Polyphosphoric acid (PPA) or H2SO4 | Heat | 5-bromo-7-chloro-1H-indole |

| 2b | (2-chloro-4-bromophenyl)hydrazine | Pyruvic acid | Acetic acid or other acidic medium | Heat | 5-bromo-7-chloro-1H-indole-2-carboxylic acid |

| 3b | 5-bromo-7-chloro-1H-indole-2-carboxylic acid | - | Heat in quinoline with copper powder | High temperature | 5-bromo-7-chloro-1H-indole |

In this synthetic approach, the bromine atom is introduced at the desired C-5 position of the final indole by starting with a precursor that already contains bromine at the corresponding position of the benzene ring (4-bromo position of the 2-chloro-4-bromoaniline). This pre-functionalization strategy circumvents the challenges associated with the direct regioselective bromination of the indole nucleus.

Similarly, the chlorine atom is positioned at C-7 of the indole ring by utilizing a starting material with a chlorine atom at the ortho position to the eventual point of cyclization (2-chloro position of the 2-chloro-4-bromoaniline). This ensures the unambiguous placement of the chlorine atom in the final product.

While the Fischer indole synthesis from a pre-halogenated aniline is a highly regioselective approach, other methods for the direct halogenation of the indole ring exist, though they are less suited for this specific di-substitution pattern. Electrophilic halogenation of indole typically occurs preferentially at the C-3 position. To achieve substitution on the benzene ring, the N-1 position is often protected, and then electrophilic substitution is carried out. However, achieving the desired 5-bromo-7-chloro substitution pattern sequentially with high selectivity is challenging due to the directing effects of the existing halogen and the pyrrole ring.

A hypothetical sequential halogenation strategy would likely involve the protection of the indole nitrogen, followed by bromination, which often favors the C-5 position under specific conditions. Subsequent chlorination at the C-7 position would be difficult to achieve with high regioselectivity due to the deactivating nature of the bromo-substituent and the steric hindrance. Therefore, the construction of the indole ring from a pre-functionalized precursor remains the more reliable and efficient strategy.

Introduction of the Acetyl Group at N-1 (N-Acylation)

With the successful synthesis of the 5-bromo-7-chloro-1H-indole core, the final step is the introduction of the acetyl group at the nitrogen atom. This N-acylation is a standard transformation in indole chemistry and can be readily achieved using various acetylating agents.

A common and effective method for N-acetylation involves the reaction of the indole with acetic anhydride. This reaction can be performed under neutral conditions, often with gentle heating, or in the presence of a base to facilitate the deprotonation of the indole nitrogen, thereby increasing its nucleophilicity.

| Reactant | Acetylating Agent | Catalyst/Base | Solvent | Conditions | Product |

| 5-bromo-7-chloro-1H-indole | Acetic anhydride | Sodium acetate | Acetic anhydride (as solvent) | Reflux | This compound |

| 5-bromo-7-chloro-1H-indole | Acetic anhydride | Pyridine or Triethylamine | Dichloromethane or THF | Room Temperature | This compound |

| 5-bromo-7-chloro-1H-indole | Acetyl chloride | Pyridine or Triethylamine | Dichloromethane or THF | 0 °C to Room Temperature | This compound |

The choice of conditions for the N-acylation can be optimized based on the reactivity of the substrate and the desired purity of the final product. The use of a base such as pyridine or triethylamine can accelerate the reaction and allow for milder conditions.

Direct N-Acetylation Methodologies

Direct N-acetylation of the 5-bromo-7-chloro-1H-indole core is the most straightforward approach to obtaining the target compound. This transformation involves the formation of a new N-C bond by reacting the indole nitrogen with an acetylating agent. Several classes of reagents and catalytic systems have been developed to achieve this transformation efficiently and with high selectivity. nih.govrsc.org

Direct N-acylation of indoles using carboxylic acids represents an economical and direct route. clockss.org One reported method involves heating the indole with a carboxylic acid, such as acetic acid, in the presence of a catalyst like boric acid. clockss.org This reaction is typically conducted in a high-boiling solvent like mesitylene under reflux with a Dean-Stark apparatus to remove the water formed during the reaction. clockss.org While this method avoids the need for pre-activated carboxylic acid derivatives, it often requires high temperatures and extended reaction times. clockss.orgnih.gov

Table 1: Boric Acid-Catalyzed N-Acylation of Indole with Carboxylic Acids clockss.org

| Carboxylic Acid (RCOOH) | Solvent | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| CH₃(CH₂)₂COOH | Mesitylene | 48 | 82 |

| C₆H₅COOH | Mesitylene | 48 | 52 |

Note: Data is for the acylation of unsubstituted indole. The reaction conditions provide a general framework for the potential acetylation of 5-bromo-7-chloro-1H-indole.

Acid halides, particularly acetyl chloride, are highly reactive and commonly used reagents for the N-acylation of indoles. nih.govrsc.org The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Selective N-acylation is often achieved using a stoichiometric amount of base. rsc.org Phase-transfer catalysis has also been employed, where indole is reacted with an acid chloride and sodium hydroxide (B78521) in a dichloromethane/water system using a catalyst like tetrabutylammonium hydrogen sulfate. clockss.org While effective, the high reactivity of acid halides can sometimes lead to poor functional group tolerance and the formation of side products, including C3-acylated and 1,3-diacylated indoles. nih.govclockss.org

To overcome the challenges associated with sensitive acyl chlorides, thioesters have been developed as a stable and effective acyl source for the chemoselective N-acylation of indoles. nih.govbeilstein-journals.orgnih.gov This methodology offers a mild, efficient, and functional group-tolerant alternative. nih.gov The reaction is typically mediated by a base, such as cesium carbonate (Cs₂CO₃), in a high-boiling solvent like xylene at elevated temperatures. beilstein-journals.orgbeilstein-journals.org This approach has demonstrated high chemoselectivity for the nitrogen atom, providing a range of N-acylated indoles in moderate to good yields. beilstein-journals.org

Table 2: Thioester-based N-Acylation of 3-Methyl-1H-indole beilstein-journals.org

| Thioester (R-CO-SMe) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 62 |

| Benzenecarbothioate | Cs₂CO₃ | Xylene | 140 | 12 | 78 |

Note: These conditions for 3-methyl-1H-indole illustrate the general applicability of thioester-based acylation.

Various bases can catalyze the N-acetylation of indoles using different acetylating agents. An efficient method utilizes an inorganic base like sodium carbonate (Na₂CO₃) to catalyze the N-acylation of indoles with alkenyl carboxylates, such as vinyl acetate. researchgate.netthieme-connect.combohrium.com This reaction proceeds smoothly in a solvent like acetonitrile (MeCN) at elevated temperatures, affording N-acylindoles in good to excellent yields. thieme-connect.com The choice of base is critical, with Na₂CO₃ proving to be an optimal catalyst for this transformation. thieme-connect.com Other organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also been successfully used to promote the chemoselective N-acylation of indoles. nih.gov

Considerations for N- versus C-Acylation Selectivity

A primary challenge in the synthesis of N-acylindoles is controlling the regioselectivity of the acylation reaction. rsc.org The indole nucleus possesses multiple reactive sites, with the C3 position being particularly susceptible to electrophilic attack due to its higher electron density compared to the nitrogen atom. nih.govrsc.org This inherent reactivity often leads to the formation of 3-acylindoles as byproducts or even the major product. thieme-connect.com

The outcome of the reaction (N- vs. C-acylation) is influenced by several factors:

Nature of the Electrophile: The "hardness" of the acylating agent plays a crucial role. "Hard" electrophiles, such as benzoyl chloride, tend to react preferentially at the "hard" nitrogen center, leading to N-acylation. rsc.org Softer electrophiles are more likely to attack the "soft" nucleophilic C3-position. rsc.org

Reaction Conditions: The presence of a base, the type of solvent, and the reaction temperature can significantly impact selectivity. clockss.org For instance, the acylation of indole Grignard or sodio derivatives can yield a mixture of N-acyl, C3-acyl, and 1,3-diacyl products depending on the conditions. clockss.org

Catalyst System: The choice of catalyst can direct the acylation to a specific position. While many Lewis acids promote Friedel-Crafts acylation at the C3 position, specific catalytic systems have been developed to favor N-acylation. rsc.orgorganic-chemistry.org Conversely, Brønsted acidic ionic liquids have been shown to selectively promote C3-acylation with acid anhydrides. rsc.org

Achieving high selectivity for N-acetylation of 5-bromo-7-chloro-1H-indole requires careful selection of reagents and optimization of reaction conditions to favor attack at the less nucleophilic but sterically accessible nitrogen atom over the electron-rich C3 position.

Convergent and Linear Synthetic Pathways

Example Linear Pathway:

Start with a substituted aniline or pyridine derivative.

Synthesize the 5-bromo-7-chloro-1H-indole heterocyclic core through a multi-step sequence (e.g., Fischer, Bartoli, or Larock indole synthesis).

Perform the N-acetylation on the pre-formed indole core to yield the final product.

Example Convergent Pathway (via Fischer Indole Synthesis):

Fragment A Synthesis: Prepare (4-bromo-2-chlorophenyl)hydrazine.

Fragment B: Use an acetyl-containing carbonyl compound like pyruvic acid or an equivalent.

Fragment Coupling: React Fragment A and Fragment B under acidic conditions (Fischer indole synthesis) to form an intermediate, which upon further transformation (e.g., decarboxylation and N-acetylation if not already incorporated), could lead to the target molecule. While the classic Fischer synthesis yields a free NH-indole, modifications or subsequent steps would be needed to install the N-acetyl group.

Sequential Halogenation and N-Acetylation

A logical synthetic route involves the initial formation of the dihalogenated indole core, followed by the introduction of the N-acetyl group. This pathway would likely begin with a pre-existing chloro-indole, followed by bromination and then acetylation.

A plausible sequence could be:

Synthesis of 7-Chloro-1H-indole: This starting material can be synthesized through various established indole syntheses, such as the Fischer, Bischler, or Larock indole synthesis, starting from an appropriately substituted aniline (e.g., 2-chloro-6-amino-toluene derivative).

Regioselective Bromination: The 7-chloro-1H-indole would then undergo electrophilic bromination. The indole nucleus is electron-rich, and electrophilic substitution typically occurs at the C3 position. To achieve bromination at the C5 position, the C3 position might need to be temporarily blocked, or specific reaction conditions that favor C5 bromination would be required. Enzymatic halogenation has also been shown to functionalize the indole ring, often at the C3 position. nih.govfrontiersin.org

N-Acetylation: The resulting 5-Bromo-7-chloro-1H-indole is then N-acetylated. This reaction is typically carried out using acetylating agents like acetyl chloride or acetic anhydride in the presence of a base. More recent methods have explored the use of stable thioesters as the acyl source for a highly chemoselective N-acylation of indoles. nih.gov

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Indole Formation | Fischer Indole Synthesis from 2-chloro-aniline derivative | Creates the 7-chloroindole (B1661978) core |

| 2 | Bromination | Electrophilic brominating agent (e.g., NBS) | Introduces the bromo group at the C5 position |

| 3 | N-Acetylation | Acetyl chloride/base or Thioester/Cs2CO3 nih.gov | Adds the acetyl group to the indole nitrogen |

N-Acetylation Preceding Halogenation

An alternative strategy involves protecting the indole nitrogen via acetylation at the beginning of the synthesis. The N-acetyl group is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution and can alter the regioselectivity of subsequent halogenation reactions.

The synthetic sequence would be:

N-Acetylation of 1H-indole: The synthesis would commence with the N-acetylation of a suitable indole precursor, for instance, 7-chloro-1H-indole.

Sequential Halogenation: The N-acetylated indole would then be subjected to halogenation. An electron-withdrawing group on the indole nitrogen can favor C2 chlorination and bromination when using an oxone-halide system. organic-chemistry.org Achieving the desired 5-bromo, 7-chloro substitution pattern on an N-acetylated indole would require careful selection of halogenating agents and reaction conditions to overcome the directing effects of the acetyl group and achieve substitution on the benzene portion of the molecule.

This approach can be challenging due to the deactivating nature of the N-acetyl group, which makes electrophilic substitution on the benzene ring more difficult.

| Step | Reaction | Reagents/Conditions | Key Consideration |

| 1 | N-Acetylation | Acetic anhydride, base | Protects the nitrogen and modifies reactivity |

| 2 | Chlorination | Electrophilic chlorinating agent | Regioselectivity is influenced by the N-acetyl group |

| 3 | Bromination | Electrophilic brominating agent | The deactivating effect of existing substituents must be overcome |

One-Pot Synthesis Approaches

Modern synthetic chemistry emphasizes efficiency, often through one-pot or multicomponent reactions that minimize intermediate purification steps, saving time and resources. nih.govmdpi.com A one-pot synthesis for this compound is conceptually attractive. Such a process could involve the simultaneous or sequential addition of reagents to a single reaction vessel to build the molecule.

For example, a hypothetical one-pot synthesis could start from a 2,4-dihaloaniline derivative that undergoes a series of transformations, such as a transition-metal-catalyzed cyclization with an appropriate coupling partner, followed by in-situ N-acetylation. While specific one-pot syntheses for this exact molecule are not widely documented, the principles of multicomponent reactions are actively applied to the synthesis of complex heterocyclic systems. nih.govresearchgate.net

Catalytic and Green Chemistry Approaches in Indole Synthesis

The synthesis of indoles and their derivatives has been significantly advanced by the adoption of catalytic methods and green chemistry principles, which aim for higher efficiency, selectivity, and sustainability. researchgate.net

Transition-Metal-Catalyzed Methods

Transition metals, particularly palladium, rhodium, copper, and gold, are powerful catalysts for constructing and functionalizing the indole nucleus. researchgate.netmdpi.com

Palladium (Pd): Palladium catalysis is extensively used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are instrumental in forming the C-C bonds necessary for the indole core. mdpi.com The Larock indole synthesis, for instance, is a powerful palladium-catalyzed annulation of anilines and alkynes.

Rhodium (Rh): Rhodium catalysts are effective in C-H activation and annulation reactions, allowing for the direct functionalization of the indole ring and the synthesis of complex indole-fused polycycles. nih.gov

Copper (Cu) and Iron (Fe): These more abundant and less toxic metals are gaining prominence as sustainable alternatives to precious metals. Iron-catalyzed C-H alkylation of indoles has been demonstrated as an additive-free approach in green solvents. rsc.org

| Catalyst Type | Reaction Example | Advantages |

| Palladium (Pd) | Larock Indole Synthesis, Suzuki Coupling mdpi.com | High efficiency, broad substrate scope, well-established |

| Rhodium (Rh) | C-H Activation/Annulation nih.gov | High selectivity, access to complex fused systems |

| Iron (Fe) | C-H Alkylation rsc.org | Sustainable, cost-effective, low toxicity |

Metal-Free Synthetic Protocols

Growing concerns about the cost and toxicity of heavy metals have spurred the development of metal-free synthetic methods. researchgate.net These approaches often rely on the use of organocatalysts, radical reactions, or unique reaction media to achieve transformations traditionally requiring transition metals.

Key metal-free strategies include:

Base-Promoted Reactions: The use of strong bases like potassium tert-butoxide (KOtBu) can promote the regioselective arylation of indoles with aryl halides, proceeding through a hybrid mechanism that may involve aryne and radical intermediates. nih.gov

Oxidative C-H Amination: Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the metal-free intramolecular C-H amination of N-Ts-2-alkenylanilines to afford a diverse range of substituted indoles. researchgate.netacs.org

Photochemical Methods: Light-driven protocols, often involving electron donor-acceptor (EDA) complexes, can initiate C-H functionalization of indoles under mild, metal-free conditions. nih.gov

Electrochemical Synthesis Modalities

Electrosynthesis represents a frontier in green chemistry, using electrical current as a traceless reagent to drive oxidation or reduction reactions. researchgate.net This method avoids the need for stoichiometric chemical oxidants or reductants, minimizing waste.

Recent advances in the electrochemical synthesis of indoles include:

Dehydrogenative Annulation: Ruthenium-catalyzed electrochemical dehydrogenative annulation of anilines with alkynes provides a modular route to functionalized indoles. researchgate.net

Iodine-Mediated Cyclization: An electrochemical iodine-mediated method can be used to construct indoles from 2-vinylanilines. The oxidation of iodide generates molecular iodine in situ, which then mediates the cyclization. rsc.orgorganic-chemistry.org

Controllable Synthesis: Electrochemical methods can offer high degrees of control. For instance, the electrocatalytic triamination of alkynes allows for the controllable synthesis of functionalized indolines and indoles by avoiding explosive reagents and terminal oxidants. rsc.org

These advanced catalytic and electrochemical methods offer powerful and sustainable avenues for the synthesis of complex molecules like this compound.

Reactivity and Derivatization of 1 5 Bromo 7 Chloro 1h Indol 1 Yl Ethanone

Reactions at Halogen Substituents

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a cornerstone for the selective derivatization of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone. In many reaction types, particularly palladium-catalyzed cross-couplings, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for sequential or site-selective modifications, enabling the introduction of different functional groups at the C-5 and C-7 positions.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the halogen atoms on the indole (B1671886) ring with various nucleophiles. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by potent electron-withdrawing groups. While the N-acetyl group does reduce electron density in the ring, SNAr reactions on haloindoles are generally less common than on more electron-deficient systems like dinitro-substituted aromatics. rsc.org

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. Therefore, the C-7 chloro substituent would be expected to be more susceptible to nucleophilic attack than the C-5 bromo substituent, assuming other factors are equal. However, the position of the substituent and the nature of the nucleophile play crucial roles. Research on related heterocyclic systems, such as 5-bromo-1,2,3-triazines, has demonstrated that SNAr reactions can be achieved with potent nucleophiles like phenols. nih.gov For this compound, this pathway would likely require harsh reaction conditions or strong activation that might compromise the indole core.

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for the functionalization of halogenated indoles. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A key principle governing the derivatization of dihalogenated substrates like this compound is the differential reactivity of the C-X bonds during the oxidative addition step to the palladium(0) catalyst. The established reactivity order is C-I > C-Br > C-OTf > C-Cl, which allows for selective reaction at the C-5 bromine atom while the C-7 chlorine atom remains intact. Subsequent modification at the C-7 position can then be achieved under more forcing reaction conditions. thieme-connect.de

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net For this compound, a selective Suzuki-Miyaura coupling can be readily achieved at the C-5 position due to the greater reactivity of the C-Br bond. nih.govrsc.org By carefully selecting the catalyst, ligand, and reaction temperature, various aryl, heteroaryl, or vinyl groups can be introduced at C-5. acs.org A subsequent coupling at the C-7 position would require a more active catalyst system or higher temperatures to cleave the stronger C-Cl bond. nih.gov

| Reactant 1 | Coupling Partner (Boronic Acid) | Catalyst System (Example) | Conditions (Example) | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C | 1-(7-Chloro-5-phenyl-1H-indol-1-yl)ethanone |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O, 100 °C | 1-(7-Chloro-5-(4-methoxyphenyl)-1H-indol-1-yl)ethanone |

| This compound | Thiophene-2-boronic acid | XPhosPdG2, K₃PO₄ | THF, 80 °C | 1-(7-Chloro-5-(thiophen-2-yl)-1H-indol-1-yl)ethanone |

The Sonogashira coupling enables the synthesis of alkynylated compounds by reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net This reaction is highly effective for functionalizing haloindoles. researchgate.netmdpi.com Applying this methodology to this compound, the C-5 bromo position would be the preferred site for the initial coupling reaction. thieme-connect.de This regioselectivity allows for the synthesis of 5-alkynyl-7-chloroindole derivatives, which are valuable intermediates for further chemical transformations. nih.gov

| Reactant 1 | Coupling Partner (Alkyne) | Catalyst System (Example) | Conditions (Example) | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 70 °C | 1-(7-Chloro-5-(phenylethynyl)-1H-indol-1-yl)ethanone |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | Acetonitrile, 60 °C | 1-(7-Chloro-5-((trimethylsilyl)ethynyl)-1H-indol-1-yl)ethanone |

| This compound | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 50 °C | 1-(7-Chloro-5-(3-hydroxyprop-1-yn-1-yl)-1H-indol-1-yl)ethanone |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides and amines. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. nih.gov For this compound, this reaction would selectively occur at the C-5 position under appropriate conditions, allowing for the introduction of primary or secondary amines, amides, or other nitrogen nucleophiles. beilstein-journals.org The choice of palladium precursor, ligand (often a bulky, electron-rich phosphine), and base is critical for achieving high yields and preventing side reactions.

| Reactant 1 | Coupling Partner (Amine) | Catalyst System (Example) | Conditions (Example) | Product |

| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene, 110 °C | 1-(7-Chloro-5-(morpholin-4-yl)-1H-indol-1-yl)ethanone |

| This compound | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Dioxane, 100 °C | 1-(7-Chloro-5-(phenylamino)-1H-indol-1-yl)ethanone |

| This compound | Benzamide | Pd(OAc)₂, Xantphos, K₃PO₄ | Dioxane, 110 °C | 1-(5-Benzamido-7-chloro-1H-indol-1-yl)ethanone |

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin compound) catalyzed by palladium. It is a highly versatile C-C bond-forming reaction due to the commercial availability and stability of many organostannane reagents and their tolerance of a wide variety of functional groups. As with other palladium-catalyzed reactions, the Stille coupling on this compound would proceed selectively at the more reactive C-5 bromine center. mdpi.com This allows for the introduction of various alkyl, vinyl, aryl, and heteroaryl groups.

| Reactant 1 | Coupling Partner (Stannane) | Catalyst System (Example) | Conditions (Example) | Product |

| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, 110 °C | 1-(7-Chloro-5-vinyl-1H-indol-1-yl)ethanone |

| This compound | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | DMF, 100 °C | 1-(7-Chloro-5-phenyl-1H-indol-1-yl)ethanone |

| This compound | 2-(Tributylstannyl)furan | AsPh₃, Pd₂(dba)₃ | Dioxane, 90 °C | 1-(7-Chloro-5-(furan-2-yl)-1H-indol-1-yl)ethanone |

Other Halogen-Mediated Transformations

The di-halogenated nature of the this compound scaffold allows for several selective transformations targeting the carbon-halogen bonds. The differing reactivity of bromine and chlorine is a key factor in the regioselectivity of these reactions.

Metal-Halogen Exchange: This reaction is a fundamental method for converting an organic halide into an organometallic species, which can then be reacted with various electrophiles. wikipedia.org The exchange rate is highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org Consequently, for this compound, the C-5 bromine atom is expected to be significantly more reactive towards metal-halogen exchange than the C-7 chlorine atom. Treatment with organolithium reagents, such as n-butyllithium, would selectively generate a 5-lithio-7-chloro-1-acetylindole intermediate. This powerful nucleophile can then be used to introduce a wide range of substituents at the C-5 position.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is a powerful tool for forming carbon-carbon bonds. libretexts.org Similar to metal-halogen exchange, the reactivity of the halide partner is crucial. The C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than a C-Cl bond. Therefore, Suzuki coupling of this compound with an aryl or heteroaryl boronic acid is predicted to occur selectively at the C-5 position. This provides a reliable route to 5-aryl-7-chloro-1-acetylindoles. Based on analogous systems, typical conditions for such a transformation are summarized in the table below. nih.govsemanticscholar.org

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | nih.govsemanticscholar.org |

| Base | K₂CO₃ or Cs₂CO₃ | nih.govsemanticscholar.org |

| Solvent | DME, or Dioxane/EtOH/H₂O mixtures | nih.govsemanticscholar.org |

| Temperature | 80-140 °C | nih.govsemanticscholar.org |

Halogen Dance Reaction: The halogen dance is a base-catalyzed isomerization wherein a halogen atom migrates to a different position on an aromatic ring via a series of deprotonation and metal-halogen exchange steps. kobe-u.ac.jpwhiterose.ac.uk While well-documented for thiophenes and pyrroles, its application to a complex dihaloindole like this compound is not established. In principle, a strong, non-nucleophilic base could deprotonate the indole ring, initiating a potential migration of the bromine atom. However, the reaction conditions are often harsh and could lead to competing side reactions.

Reactions Involving the N-Acetyl Group

The N-acetyl group is a key functional handle that can be either removed to unmask the indole N-H or modified to introduce further complexity.

The N-acetyl group can be removed through hydrolysis of the amide bond under either acidic or basic conditions to yield 5-bromo-7-chloro-1H-indole. etsu.edu

Acid-Catalyzed Hydrolysis: This process typically involves heating the compound in the presence of a strong mineral acid such as HCl or H₂SO₄ in an aqueous or alcoholic solvent. The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. etsu.edu

Base-Catalyzed Hydrolysis: Saponification using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent is also an effective method for deacetylation. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the indole anion and acetic acid. etsu.edu

The methyl group of the N-acetyl moiety possesses acidic α-protons, enabling reactions via an enol or enolate intermediate.

Alpha-Halogenation: In the presence of an acid or base catalyst and a halogen (Cl₂, Br₂, or I₂), the acetyl methyl group can undergo halogenation. wikipedia.orgchemistrysteps.com Under acidic conditions, the reaction proceeds through an enol intermediate, and monohalogenation is typically favored because the introduction of an electron-withdrawing halogen deactivates the intermediate towards further enolization. libretexts.org In contrast, base-promoted halogenation occurs via an enolate and tends to proceed until all α-protons are replaced, as the inductive effect of the halogen increases the acidity of the remaining protons. libretexts.orglibretexts.org This pathway could potentially lead to the formation of a trihaloacetyl intermediate, which may be susceptible to the haloform reaction. libretexts.org

Reactivity of the Indole Nitrogen (N-1)

The bond between the indole nitrogen and the acetyl carbonyl carbon is a robust amide linkage. The N-acetyl group significantly reduces the nucleophilicity and basicity of the indole nitrogen by withdrawing electron density through resonance. The stability of this bond is influenced by the electronic nature of the substituents on the indole ring.

Reactivity of the Indole Ring System

The indole nucleus is inherently an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution (EAS) preferentially at the C-3 position. niscpr.res.in However, the substituents present in this compound dramatically alter this intrinsic reactivity.

The N-acetyl group is strongly deactivating due to its powerful electron-withdrawing nature. It pulls the nitrogen's lone pair electrons into the carbonyl group, effectively removing them from the pyrrole (B145914) ring's π-system. This deactivation strongly disfavors electrophilic attack on the pyrrole moiety, particularly at C-3.

Electrophilic Aromatic Substitution Patterns

The indole ring is an electron-rich aromatic system, making it inherently susceptible to electrophilic aromatic substitution (EAS). niscpr.res.in The preferred site for electrophilic attack on an unsubstituted indole is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex). niscpr.res.innih.gov However, the substitution pattern of this compound modifies this inherent reactivity.

The directing effects of the substituents are as follows:

5-Bromo and 7-Chloro Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho- and para-directing because of their ability to donate a lone pair of electrons through resonance.

Nitrogen Lone Pair: Despite the acetyl group, the nitrogen lone pair can still participate in resonance, directing electrophiles to the C3, C5, and C7 positions.

Common electrophilic substitution reactions and the predicted outcomes for this specific indole are summarized below.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-(5-Bromo-7-chloro-3-nitro-1H-indol-1-yl)ethanone |

| Bromination | Br₂/Acetic Acid | 1-(3,5-Dibromo-7-chloro-1H-indol-1-yl)ethanone |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(3-Acyl-5-bromo-7-chloro-1H-indol-1-yl)ethanone |

This table represents predicted outcomes based on general principles of indole reactivity. Actual experimental results may vary.

Nucleophilic Reactions on the Indole Core

Nucleophilic reactions on the indole core are generally less common than electrophilic substitutions unless the ring is activated by strongly electron-withdrawing groups. For this compound, several potential sites for nucleophilic attack exist.

N1-Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic and can be attacked by nucleophiles. This can lead to the deacetylation of the indole nitrogen under basic conditions (e.g., hydrolysis with sodium hydroxide) or the formation of other N1-derivatives.

Halogen Substitution: Nucleophilic aromatic substitution (SNAr) of the bromo or chloro groups is challenging on a benzene (B151609) ring and typically requires harsh conditions or activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. Given the positions of the halogens, SNAr is unlikely under standard conditions. However, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) provide a powerful alternative for replacing the halogen atoms with a wide variety of substituents. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 and C7 positions.

Deprotonation: While the indole N-H is absent, strong bases can potentially deprotonate the C2 position, creating a nucleophilic center that can react with various electrophiles.

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Deacetylation | NaOH, H₂O/MeOH | 5-Bromo-7-chloro-1H-indole |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 1-(5-Aryl-7-chloro-1H-indol-1-yl)ethanone or 1-(5-Bromo-7-aryl-1H-indol-1-yl)ethanone |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 1-(5-Amino-7-chloro-1H-indol-1-yl)ethanone or 1-(5-Bromo-7-amino-1H-indol-1-yl)ethanone |

This table outlines potential derivatizations based on established methodologies for substituted indoles.

Dearomatization and Rearrangement Pathways

Dearomatization of the indole ring disrupts its aromatic stability and is typically achieved under reductive or cycloaddition conditions. Rearrangement reactions of the indole core itself are less common but can be induced under specific, often harsh, conditions.

Reduction: Catalytic hydrogenation can reduce the C2-C3 double bond to yield an indoline (B122111) derivative. More forceful reduction methods, such as the Birch reduction (dissolving metal in ammonia), can lead to partial reduction of the benzene ring portion of the molecule. The N-acetyl group would likely be stable under these conditions.

Cycloaddition Reactions: The indole C2-C3 double bond can participate as a dienophile or a dipolarophile in various cycloaddition reactions, leading to dearomatized, fused-ring systems. For instance, [3+2] cycloadditions with nitrile oxides can be effective, particularly with N-protected indoles. researchgate.net

Rearrangements: Acid-catalyzed rearrangements are known for some indole derivatives, though they are not a general feature of indole chemistry. For this compound, significant molecular rearrangement would likely require high energy input and could lead to complex product mixtures. One documented transformation for a related compound, 5-bromo-4-chloroindoxyl 1,3-diacetate, involves a base-induced reaction that results in the formation of 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, which is a rearrangement of sorts, though it involves a different starting material.

| Process | Reagents/Conditions | Potential Product Type |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(5-Bromo-7-chloro-2,3-dihydro-1H-indol-1-yl)ethanone (indoline) |

| [3+2] Cycloaddition | Nitrile Oxide | Dearomatized isoxazolino-indole fused system |

This table highlights potential pathways based on the known reactivity of the indole scaffold.

Spectroscopic and Analytical Characterization Techniques for Substituted Indolyl Ethanones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a compound like 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignment

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. In this compound, the chemical shifts (δ) are influenced by the aromatic indole (B1671886) core, the electron-withdrawing effects of the bromo, chloro, and N-acetyl substituents.

The expected ¹H NMR spectrum would display distinct signals for the acetyl methyl protons and the protons on the indole ring.

Acetyl Protons (H-1') : The three protons of the acetyl methyl group would appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent carbonyl group. This signal is typically expected in the δ 2.3–2.7 ppm region.

Indole Protons (H-2, H-3, H-4, H-6) :

The protons at the C2 and C3 positions of the pyrrole (B145914) ring typically form an AX or AB spin system, appearing as a pair of doublets. The H-2 proton is generally found further downfield than the H-3 proton.

The protons on the benzene (B151609) ring, H-4 and H-6, are positioned between substituents. H-4 is adjacent to the chlorine atom at C7, and H-6 is adjacent to the bromine atom at C5. These protons would likely appear as doublets due to weak four-bond (meta) coupling, or as sharp singlets if the coupling constant is too small to be resolved. Their chemical shifts would be influenced by the combined electronic effects of the halogens and the fused pyrrole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.50 - 7.70 | d | 3.0 - 4.0 |

| H-3 | 6.60 - 6.80 | d | 3.0 - 4.0 |

| H-4 | 7.65 - 7.85 | d | ~2.0 |

| H-6 | 7.45 - 7.65 | d | ~2.0 |

| H-1' (CH₃) | 2.50 - 2.70 | s | - |

¹³C NMR Spectroscopic Analysis and Carbon Environment Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. The spectrum of this compound would show distinct signals for each of the 10 carbon atoms.

Carbonyl Carbon (C=O) : This carbon is the most deshielded due to the double bond to an electronegative oxygen atom and would appear far downfield, typically in the δ 168–175 ppm range.

Indole Carbons : The eight carbons of the indole ring would resonate in the aromatic region (δ 110–140 ppm). The carbons directly bonded to the electronegative bromine (C-5) and chlorine (C-7) atoms would have their chemical shifts significantly influenced. Quaternary carbons (C-3a, C-7a) generally show weaker signals than protonated carbons.

Acetyl Methyl Carbon (CH₃) : This carbon would be the most shielded, appearing at the highest field (furthest upfield), typically in the δ 20–30 ppm region.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 130 |

| C-3 | 105 - 110 |

| C-3a | 130 - 135 |

| C-4 | 122 - 127 |

| C-5 | 115 - 120 |

| C-6 | 128 - 133 |

| C-7 | 118 - 123 |

| C-7a | 135 - 140 |

| C=O | 168 - 172 |

| CH₃ | 23 - 27 |

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals for H-2/C-2, H-3/C-3, H-4/C-4, H-6/C-6, and the acetyl CH₃ protons to the acetyl methyl carbon. This allows for the unambiguous assignment of protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This is vital for mapping the carbon skeleton. Key expected correlations would include:

The acetyl protons (H-1') to the carbonyl carbon (C=O).

H-2 to C-3, C-3a, and C-7a.

H-4 to C-5, C-6, and C-7a.

COSY (Correlation Spectroscopy) : This proton-proton correlation experiment highlights protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum would show a cross-peak between H-2 and H-3, confirming their adjacent relationship on the pyrrole ring. A weaker correlation might also be observed between H-4 and H-6.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net A NOESY spectrum could potentially show a correlation between the acetyl methyl protons and the H-2 proton, providing information about the conformation around the N-C(O) bond.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₇BrClNO.

A crucial confirmatory feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks for the molecular ion (M, M+2, M+4) with characteristic relative intensities, providing definitive evidence for the presence of one bromine and one chlorine atom.

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass [M+H]⁺ |

| C₁₀H₇⁷⁹Br³⁵ClNO | [M+H]⁺ | 271.94775 |

| C₁₀H₇⁸¹Br³⁵ClNO | [M+2+H]⁺ | 273.94570 |

| C₁₀H₇⁷⁹Br³⁷ClNO | [M+2+H]⁺ | 273.94480 |

| C₁₀H₇⁸¹Br³⁷ClNO | [M+4+H]⁺ | 275.94275 |

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgslideshare.net For N-acetyl indoles, characteristic fragmentation pathways are often observed. scirp.org

A plausible fragmentation pathway for this compound would involve the initial loss from the N-acetyl group:

Loss of Ketene (B1206846) : A common fragmentation for N-acetyl compounds is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This would result in a fragment ion corresponding to the 5-bromo-7-chloro-1H-indole radical cation [M - 42]⁺•. This is often a prominent peak.

Alpha-Cleavage : Cleavage of the bond between the carbonyl carbon and the indole nitrogen can lead to the formation of an acetyl cation (CH₃CO⁺, m/z = 43), which is a very common fragment.

Loss of Methyl Radical : Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion can form an acylium ion [M - 15]⁺, which can subsequently lose carbon monoxide (CO, 28 Da) to form the [M - 43]⁺ ion.

Indole Ring Fragmentation : The stable indole ring can also fragment, often by losing hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for indole derivatives. scirp.org

Table 4: Predicted Mass Spectrometry Fragments for this compound (Note: m/z values are calculated for the most abundant isotopes, ⁷⁹Br and ³⁵Cl.)

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [C₁₀H₆BrClNO]⁺• | Molecular Ion | 271 |

| [C₈H₄BrClN]⁺• | [M - CH₂CO]⁺• | 229 |

| [C₉H₆BrClNO]⁺ | [M - H]⁺ | 270 |

| [C₂H₃O]⁺ | [CH₃CO]⁺ | 43 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the N-acetyl group and the substituted indole ring.

The N-acetyl group introduces a strong carbonyl (C=O) stretching vibration, which is typically one of the most intense peaks in the spectrum. For N-acetylated indoles, this peak is generally observed in the region of 1700-1660 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the indole ring.

The indole ring itself presents several characteristic vibrations. The C-H stretching vibrations of the aromatic protons on the benzene and pyrrole rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to multiple bands in the 1600-1450 cm⁻¹ region. The presence of bromine and chlorine substituents on the benzene ring will also influence the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), although specific assignments can be complex. The C-N stretching vibration of the N-acetyl group and the indole ring would also be present.

A hypothetical data table summarizing the expected characteristic IR absorption bands for this compound is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Carbonyl (C=O) of N-acetyl | 1700 - 1660 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-N | 1300 - 1200 | Stretching |

| C-Br | 700 - 500 | Stretching |

| C-Cl | 800 - 600 | Stretching |

This table is interactive. Users can sort the data by clicking on the column headers.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. This method provides the percentage by mass of each element present in the molecule (typically carbon, hydrogen, and nitrogen). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its identity and assess its purity.

For this compound, the molecular formula is C₁₀H₇BrClNO. The theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), bromine (79.90 g/mol ), chlorine (35.45 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The molecular weight of the compound is 288.53 g/mol .

The expected results from an elemental analysis of a pure sample of this compound would closely match these theoretical values, typically within a ±0.4% margin of error, which is the standard for this analytical technique.

Below is an interactive data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 41.62 |

| Hydrogen | H | 2.44 |

| Bromine | Br | 27.69 |

| Chlorine | Cl | 12.28 |

| Nitrogen | N | 4.85 |

| Oxygen | O | 5.54 |

This table is interactive. Users can sort the data by clicking on the column headers.

Any significant deviation from these calculated percentages in an experimental result would suggest the presence of impurities or that the incorrect compound has been synthesized.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of molecules like 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone.

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The electronic structure of the optimized geometry can then be analyzed to understand the distribution of electrons within the molecule. This includes the calculation of molecular orbitals and the electron density, which are crucial for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-N Bond Length (indole ring) | Data not available |

| C=O Bond Length (ethanone group) | Data not available |

| C-Br Bond Length | Data not available |

| C-Cl Bond Length | Data not available |

| Dihedral Angle (indole plane vs. ethanone plane) | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule.

Table 2: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this could include the prediction of its infrared (IR) vibrational frequencies, its nuclear magnetic resonance (NMR) chemical shifts, and its ultraviolet-visible (UV-Vis) absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

DFT can also be employed to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction pathway and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. The Fischer indole (B1671886) synthesis is a common method for synthesizing indole derivatives and its mechanism can be investigated using computational tools. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, which is often not captured by static quantum chemical calculations.

While DFT calculations can identify the lowest energy conformation of a molecule, MD simulations can explore the full range of accessible conformations and the transitions between them. For a molecule like this compound, which has a flexible ethanone group attached to the indole ring, MD simulations can reveal the preferred orientations of this group and the energy barriers for rotation around the N-C bond. This conformational flexibility can be important for its biological activity and its interactions with other molecules. The study of conformational dynamics is crucial for understanding how proteins and small molecules interact and function. nih.govnih.govsemanticscholar.org

Intermolecular Interactions and Binding Studies (Pre-docking)

Understanding the potential intermolecular interactions of this compound is fundamental to predicting its behavior in a biological system. The specific functional groups and structural features of the molecule dictate the types of non-covalent forces it can engage in, which are critical for its binding to a protein target.

The structure of this compound features several key sites for intermolecular interactions:

Hydrogen Bonding: The indole nucleus itself, specifically the nitrogen atom, can be involved in hydrogen bonding. While the nitrogen is acetylated in this compound, which reduces its hydrogen bond donating capacity compared to an unsubstituted indole NH, the carbonyl oxygen of the acetyl group acts as a potent hydrogen bond acceptor. nih.gov The indole ring is a versatile scaffold that can be modified to optimize binding to various biological targets. researchgate.net

Halogen Bonding: The presence of both bromine at the C5 position and chlorine at the C7 position introduces the possibility of halogen bonding. This is a highly directional interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a receptor.

π-Interactions: The bicyclic aromatic system of the indole ring can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket. It can also engage in cation-π interactions with positively charged residues like lysine or arginine.

A pre-docking analysis would involve characterizing these potential interactions to build a preliminary pharmacophore model, which defines the essential spatial arrangement of features necessary for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is founded on the principle that the biological activity of a compound is directly related to its molecular structure and physicochemical properties. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of untested compounds, thereby guiding the synthesis of more potent molecules and reducing the time and cost associated with traditional drug discovery. orientjchem.org

The initial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound and its analogs, a wide array of descriptors would be calculated using specialized software. orientjchem.orgnih.gov These can be categorized as follows:

| Descriptor Category | Examples | Potential Significance for this compound |

| Constitutional (0D/1D) | Molecular Weight, Atom Count, Number of Halogens, Number of Rings | Basic structural properties influencing size and composition. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Shape Indices (e.g., Kappa), Autocorrelation Descriptors | Describe atomic connectivity and molecular shape, which are crucial for receptor fit. nih.gov |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Quantify the three-dimensional size and shape of the molecule. |

| Electronic | Dipole Moment, Partial Charges on Atoms, HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to form electrostatic and polar interactions. nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polarizability | Predict the molecule's solubility, membrane permeability, and overall bioavailability. |

Once calculated, a crucial step is to select a subset of relevant descriptors that have the highest correlation with biological activity while being minimally intercorrelated. nih.gov This prevents model overfitting and improves its predictive power.

After descriptor selection, a statistical method is used to generate the mathematical equation that forms the QSAR model. nih.govslideshare.net

Principal Component Analysis (PCA): Often used as a preliminary step, PCA is a data reduction technique that transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. slideshare.net This helps in visualizing the data and identifying patterns or clusters of compounds. slideshare.net

Multiple Linear Regression (MLR): MLR is a common method used to build a linear QSAR model. buecher.de It generates a straightforward equation where the biological activity is a linear function of the selected molecular descriptors. nih.gov The quality of an MLR model depends on having a sufficient ratio of compounds to descriptors, typically at least 5:1. buecher.de

Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when the number of descriptors is large or when they are highly collinear. slideshare.netscribd.com It combines features of PCA and multiple regression to construct predictive models. slideshare.net

Artificial Neural Network (ANN): ANNs are machine learning tools that can model complex, non-linear relationships between descriptors and biological activity. buecher.de They are particularly effective for large and complex datasets where linear methods may not be sufficient.

Validation is a critical step to ensure that a QSAR model is robust, reliable, and has strong predictive capability for new, untested compounds. basicmedicalkey.comnih.gov The process involves several statistical metrics and strategies, as outlined by the Organisation for Economic Co-operation and Development (OECD). basicmedicalkey.com

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was generated. basicmedicalkey.com The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which systematically removes one compound, rebuilds the model, and predicts the activity of the removed compound. nih.gov The key metric here is the cross-validated correlation coefficient (Q²).

External Validation: This is considered the most conclusive test of a model's predictive power. nih.gov The initial dataset is split into a training set (to build the model) and a test set (which is kept aside). The developed model is then used to predict the activity of the compounds in the test set. scielo.br

Y-Randomization: This test checks for chance correlations. The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is built with the original descriptor matrix. A valid model should show a significant drop in performance (low R² and Q²) for the randomized data. scielo.br

Key statistical parameters for model validation are summarized below:

| Parameter | Description | Typical Acceptance Criteria |

| R² | Coefficient of Determination (Goodness-of-fit for the training set) | > 0.6 |

| Q² | Cross-validated R² (Internal predictive ability) | > 0.5 |

| R²_pred (or Q²_ext) | Predictive R² for the external test set | > 0.6 |

| RMSE | Root Mean Square Error (of training or prediction) | As low as possible |

| r²m | A metric to assess external predictability | > 0.5 |

A QSAR model is considered predictive and acceptable for regulatory purposes only after it has passed rigorous internal and external validation tests. basicmedicalkey.comnih.gov

Biological Activities and Mechanistic Studies Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies of Halogenated N-Acyl Indoles

The position and type of halogen substituent on the indole (B1671886) ring are critical determinants of biological efficacy. Studies on related halogenated indole derivatives have shown that substitution at the C5 and C7 positions can significantly influence a compound's activity profile.

Research on a series of benzothiazole (B30560) derivatives incorporating halogenated indole moieties has provided insights into the importance of halogen placement. For instance, compounds with a 5-chloro indole substitution demonstrated superior anti-inflammatory activity compared to their 7-chloro indole counterparts. asianpubs.org Furthermore, derivatives with 5-bromo and 7-bromo substitutions were found to be less active than the 5-chloro analog, suggesting that both the position and the nature of the halogen are crucial for this specific biological activity. asianpubs.org

In the context of anticancer activity, the presence of a strong electronegative atom, such as chlorine or bromine, at the C5 position of the indole ring has been associated with increased lipophilicity, which can lead to enhanced cytotoxicity. researchgate.net This suggests that the 5-bromo substituent in 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone likely contributes significantly to its potential antiproliferative effects. The combined effect of a bromine at C5 and a chlorine at C7 is a subject of ongoing research to understand the synergistic or antagonistic interactions of this specific di-halogenation pattern.

Table 1: Representative Data on the Impact of Halogen Substitution on the Antiproliferative Activity of Indole Derivatives

| Compound ID | Indole Substitution | Cancer Cell Line | IC50 (µM) |

| Indole-Sulfonamide 1 | 4-Chloro | MOLT-3 | 46.23 |

| Indole-Sulfonamide 2 | 4-Bromo | MOLT-3 | >100 |

| 5-Chloro-indole-2-carboxylate Derivative | 5-Chloro | MCF-7 | 32 |

| 5-Bromo-indole Hydrazone Analog | 5-Bromo | A549 | 4.838 |

This table presents a compilation of data from various studies on related but structurally different indole derivatives to illustrate the general trends in the structure-activity relationship of halogenated indoles. The data is not directly from studies on this compound.

The N-acetyl group at the 1-position of the indole ring is another key structural feature that modulates the biological activity of this class of compounds. The N-acylation of indoles is a common strategy in medicinal chemistry to alter the electronic properties, stability, and pharmacokinetic profile of the parent molecule.

In a study of indole-based sulfonylhydrazones, the presence of a 1-acetyl group, along with a 5-chloro or 5-bromo substituent, was identified as a critical factor for enhanced cytotoxic activity against breast cancer cell lines. mdpi.com This suggests that the N-acetyl moiety in this compound is likely to play a significant role in its potential anticancer properties. The acetyl group can influence the molecule's ability to interact with biological targets and may also affect its metabolic stability.

The presence of halogens at both the C5 and C7 positions, as seen in the target compound, represents a di-halogenation pattern that is less commonly explored. The electronic effects of the electron-withdrawing bromine and chlorine atoms at these positions are expected to significantly influence the reactivity and biological interactions of the indole ring system.

Mechanistic Investigations of Biological Activities

Understanding the molecular mechanisms through which halogenated N-acyl indoles exert their biological effects is crucial for their further development. The primary focus of mechanistic studies on related compounds has been in the area of cancer research.

A number of halogenated indole derivatives have demonstrated potent antiproliferative and anticancer activities in preclinical models. nih.govnih.gov These effects are believed to be mediated through the modulation of various cellular pathways that are critical for cancer cell growth and survival.

One of the key cellular pathways implicated in the anticancer effects of indole compounds is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. The constitutive activation of NF-κB is a hallmark of many types of cancer.

Studies on indole-3-carbinol, a related natural indole compound, have shown that it can suppress the activation of NF-κB and its downstream targets. This suppression leads to the inhibition of antiapoptotic and metastatic gene products, thereby enhancing apoptosis in cancer cells. Although direct evidence for this compound is not yet available, it is plausible that its antiproliferative activity could be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The specific halogenation pattern and the N-acetyl group of the target compound may influence its potency and selectivity as an NF-κB inhibitor.

Antiproliferative and Anticancer Mechanisms

Interaction with Key Biological Targets (e.g., tubulin polymerization, topoisomerases)

The indole scaffold is a key feature in a variety of compounds that inhibit tubulin polymerization, a critical process for cell division, making it a valuable target in cancer research. Arylthioindole (ATI) derivatives, for instance, are recognized as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.gov Certain ATI derivatives have demonstrated greater potency than established anticancer agents like vinblastine (B1199706) and paclitaxel. nih.gov

Similarly, other indole derivatives have been designed and synthesized to function as tubulin polymerization inhibitors. nih.gov Studies on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives revealed that some of these compounds effectively inhibit tubulin polymerization, leading to antiproliferative activity against various cancer cell lines. nih.gov For example, one of the most potent compounds in a studied series, 7d , exhibited significant activity against HeLa, MCF-7, and HT-29 cancer cells. nih.gov The mechanism involves arresting the cell cycle in the G2/M phase, consistent with the action of colchicine. nih.gov This suggests that the indole nucleus, when appropriately substituted, can serve as a powerful pharmacophore for targeting tubulin.

Table 1: Tubulin Polymerization Inhibition by Indole Derivatives

| Compound | Target/Mechanism | Cell Line | IC₅₀ Value |

| Arylthioindole (ATI) 3 | Tubulin assembly inhibition | MCF-7 | 52 nM |

| Compound 7d (acetamide derivative) | Tubulin polymerization inhibition | HeLa | 0.52 μM |

| Compound 7d (acetamide derivative) | Tubulin polymerization inhibition | MCF-7 | 0.34 μM |

| Compound 7d (acetamide derivative) | Tubulin polymerization inhibition | HT-29 | 0.86 μM |